2,2-Difluoropropylamine hydrochloride

Description

The exact mass of the compound this compound is 131.0313333 g/mol and the complexity rating of the compound is 44.1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

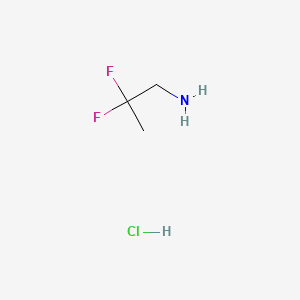

Structure

3D Structure of Parent

Properties

IUPAC Name |

2,2-difluoropropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F2N.ClH/c1-3(4,5)2-6;/h2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJKGOWDPKVIBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClF2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962273 | |

| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421-00-1, 868241-48-9 | |

| Record name | 2,2-Difluoropropan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962273 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Difluoropropylamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 421-00-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 2,2-Difluoropropylamine Hydrochloride

This guide provides a comprehensive overview of the core physical properties of 2,2-Difluoropropylamine hydrochloride (CAS No. 868241-48-9), a compound of increasing interest in pharmaceutical and agrochemical research.[1][2] As a fluorinated amine salt, its physical characteristics are pivotal for its handling, formulation, and application in synthetic chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering not just established data but also the underlying scientific principles and experimental methodologies for their validation.

Introduction: The Significance of Fluorination in Amine Scaffolds

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the case of this compound, the gem-difluoro group on the carbon adjacent to the primary amine introduces unique electronic effects. The high electronegativity of fluorine can influence the compound's polarity, hydrogen bonding capabilities, and overall molecular interactions.[2] The hydrochloride salt form enhances stability and often improves aqueous solubility, which is a critical consideration in many applications.[2] Understanding these properties is the first step toward harnessing its potential as a versatile building block in complex molecular architectures.[1]

Core Physical and Chemical Properties

A summary of the key physical properties of this compound is presented below. It is important to note that while some properties are well-documented, others, such as a definitive boiling point, are not applicable to salt forms which tend to decompose upon strong heating.

| Property | Value | Source(s) |

| CAS Number | 868241-48-9 | [2][3][4][5][6] |

| Molecular Formula | C₃H₈ClF₂N | [2][4][5] |

| Molecular Weight | 131.55 g/mol | [4][5][7] |

| Appearance | White to off-white crystalline powder/solid | [2][3][7] |

| Melting Point | 235-239 °C | [3][6] |

| Boiling Point | Not applicable (decomposes); the free amine (2,2-Difluoropropylamine) has a reported boiling point of 78 °C. | [8][9] |

| Solubility | Soluble in water. Soluble in some polar organic solvents. | [2][7] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon). | [3][8] |

Experimental Methodologies for Property Determination

To ensure scientific integrity, the physical properties listed above should be verifiable through standardized experimental protocols. The following sections detail the methodologies for determining melting point and solubility, which are critical for the characterization of this compound.

Melting Point Determination

The melting point is a crucial indicator of purity for a crystalline solid.[6] For this compound, a sharp melting range is indicative of high purity. Impurities typically lead to a depression and broadening of the melting range.

Protocol for Melting Point Determination:

-

Sample Preparation:

-

Apparatus Setup:

-

Use a calibrated melting point apparatus (e.g., a Mel-Temp or similar device).

-

Place the packed capillary tube into the sample holder of the apparatus.

-

-

Measurement:

-

If the approximate melting point is unknown, perform a rapid preliminary run with a heating rate of 10-20 °C per minute to get an estimated range.[5]

-

For an accurate measurement, start with a new sample and set the apparatus to a temperature approximately 15-20 °C below the estimated melting point.

-

Approach the melting point with a slow heating rate of about 2 °C per minute.[5]

-

Record the temperature at which the first signs of melting are observed (T1) and the temperature at which the entire sample has turned into a liquid (T2). The melting range is T1-T2.

-

Caption: Workflow for accurate melting point determination.

Solubility Assessment

Protocol for Qualitative Solubility Testing:

-

Solvent Selection: Prepare a panel of representative solvents with varying polarities (e.g., water, methanol, ethanol, dichloromethane, acetone, ethyl acetate, hexane).

-

Sample Preparation: Accurately weigh approximately 10 mg of this compound into separate test tubes for each solvent.

-

Solvent Addition: Add the selected solvent to each test tube in 0.1 mL increments.

-

Observation: After each addition, vortex the mixture for 30 seconds and visually inspect for dissolution.

-

Classification: Classify the solubility based on the amount of solvent required for complete dissolution (e.g., Very Soluble: <1 mL; Soluble: 1-3 mL; Sparingly Soluble: 3-10 mL; Insoluble: >10 mL).

Caption: A systematic approach to qualitative solubility testing.

Spectroscopic Characterization: A Predictive Analysis

While specific, publicly available spectra for this compound are scarce, its structure allows for a predictive analysis of its key spectroscopic features. This is invaluable for researchers aiming to confirm its identity and purity.

Infrared (IR) Spectroscopy

The FTIR spectrum of an amine salt is distinct from its free amine counterpart. For this compound, the following characteristic absorptions are expected:

-

N-H Stretching: A broad and strong absorption band is anticipated in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H⁺ stretching in a primary amine salt.[8]

-

C-H Stretching: These will likely appear as sharper peaks superimposed on the broad N-H⁺ band.

-

N-H Bending: Asymmetric and symmetric bending vibrations for the -NH₃⁺ group are expected between 1560-1625 cm⁻¹ and 1500-1550 cm⁻¹, respectively.[8]

-

C-F Stretching: Strong absorption bands characteristic of C-F bonds are expected in the 1000-1200 cm⁻¹ region.

-

C-N Stretching: This vibration for aliphatic amines is typically observed in the 1020-1250 cm⁻¹ range.[13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive characterization.

-

¹H NMR:

-

The protons on the carbon adjacent to the nitrogen (-CH₂-NH₃⁺) would be deshielded and appear as a triplet due to coupling with the two fluorine atoms.

-

The methyl protons (-CH₃) would appear as a triplet due to coupling with the two fluorine atoms.

-

The protons of the ammonium group (-NH₃⁺) may appear as a broad signal, and its chemical shift can be concentration and solvent dependent.

-

-

¹⁹F NMR:

-

Given the high sensitivity and natural abundance of the ¹⁹F nucleus, ¹⁹F NMR is particularly useful for characterizing fluorinated compounds.[1][4][7]

-

A single resonance is expected for the two equivalent fluorine atoms. This signal would be split into a quartet due to coupling with the adjacent methyl protons and a triplet due to coupling with the methylene protons.

-

-

¹³C NMR:

-

Three distinct carbon signals would be expected.

-

The carbon bearing the two fluorine atoms (C2) would show a large C-F coupling constant.

-

The methylene carbon (C1) and the methyl carbon (C3) would also exhibit smaller C-F couplings.

-

The use of advanced 2D NMR techniques, such as HETCOR (¹H-¹³C or ¹H-¹⁹F), can definitively assign these correlations and confirm the structure.[1]

Handling, Storage, and Safety

Proper handling and storage are essential to maintain the integrity of this compound.

-

Storage: The compound should be stored in a cool, dry place, ideally between 2-8°C.[3][7][8] It should be kept in a tightly sealed container under an inert atmosphere to prevent moisture absorption and potential degradation.[3][7]

-

Safety: As with any chemical, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to handle the compound in a well-ventilated area or a fume hood. According to GHS classifications, it may be harmful if swallowed and can cause skin and eye irritation.[4]

Conclusion

This compound is a valuable building block with distinct physical properties conferred by its gem-difluoro group and salt form. This guide has provided a detailed overview of its key characteristics and, more importantly, the experimental frameworks required for their validation. By applying these robust analytical methodologies, researchers can ensure the quality and consistency of this reagent, paving the way for its successful application in the synthesis of novel and impactful molecules.

References

- Echemi. (n.d.). Best Seller of this compound CAS NO (868241-48-9) In Bulk.

- ChemicalBook. (n.d.). This compound CAS#: 868241-48-9.

- Methylamine Supplier. (n.d.). This compound.

- ChemBK. (2024, April 9). This compound - Physico-chemical Properties.

- PubChem. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 868241-48-9: this compound.

- ChemicalBook. (n.d.). 2,2-DIFLUOROPROPYLAMINE CAS#: 421-00-1.

- ChemicalBook. (n.d.). This compound | 868241-48-9.

- Chemsrc. (n.d.). This compound | CAS#:421-00-1.

- Alachem Co., Ltd. (n.d.). 868241-48-9 | this compound.

- Sigma-Aldrich. (n.d.). This compound | 868241-48-9.

- BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.

- Smith, B. C. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- University of Calgary. (n.d.). Melting point determination.

- University of Massachusetts Boston. (n.d.). Experiment 1 - Melting Points.

- University of South Florida. (n.d.). DETERMINATION OF MELTING POINTS.

- University of California, Los Angeles. (n.d.). IR: amines.

- University of Waterloo. (2023, August 31). Solubility of Organic Compounds.

- Vedantu. (n.d.). Amines.

- Zakeri, M., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(15), 4239-4248.

- Zolfaghari, S. (2021, September 19). experiment (1) determination of melting points.

- StudySmarter. (2023, October 20). Physical Properties of Amines: Alkyl, Aliphatic Amines.

- NCERT. (n.d.). 9.5 Physical Properties. NCERT 12 Chemistry.

- Chemistry LibreTexts. (2024, October 16). 15.12: Physical Properties of Amines.

Sources

- 1. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 19 F-centred NMR analysis of mono-fluorinated compounds - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08046F [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment - ProQuest [proquest.com]

- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 12. chemistrystudent.com [chemistrystudent.com]

- 13. orgchemboulder.com [orgchemboulder.com]

2,2-Difluoropropylamine hydrochloride chemical structure and analysis

An In-depth Technical Guide to the Chemical Structure and Analysis of 2,2-Difluoropropylamine Hydrochloride

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Fluorinated Building Blocks

In the landscape of modern drug discovery and materials science, the selective incorporation of fluorine atoms into organic molecules is a cornerstone strategy for modulating physicochemical and biological properties.[1] The high electronegativity and small van der Waals radius of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] this compound is one such strategic building block, offering a gem-difluorinated propyl scaffold with a primary amine for further synthetic elaboration. Its hydrochloride salt form enhances stability and aqueous solubility, making it a versatile intermediate for pharmaceutical and agrochemical research.[2][3]

This guide provides a comprehensive technical overview of this compound, moving beyond simple data reporting to offer insights into its structural characterization and analytical validation. The methodologies described herein are designed to be self-validating, ensuring the scientific integrity required for rigorous research and development programs.

Core Molecular Identity and Physicochemical Profile

This compound is the salt formed between the organic base 2,2-difluoropropan-1-amine and hydrochloric acid.[4] The gem-difluoro group at the C2 position is the key structural feature, sterically shielding the adjacent carbon and influencing the basicity of the primary amine.

| Identifier | Value | Source |

| IUPAC Name | 2,2-difluoropropan-1-amine;hydrochloride | PubChem[4] |

| CAS Number | 868241-48-9 | Alachem Co., Ltd.[5] |

| Molecular Formula | C₃H₈ClF₂N | PubChem[4] |

| Molecular Weight | 131.55 g/mol | PubChem[4] |

| Monoisotopic Mass | 131.0313333 Da | PubChem[4] |

| SMILES | CC(CN)(F)F.Cl | CymitQuimica[3] |

| Physical Form | White to off-white crystalline powder | CymitQuimica[3], ChemicalBook[6] |

| Melting Point | 235-239 °C | ChemicalBook[6] |

| Solubility | Soluble in water | Nanjing Finechem[7] |

Synthetic Strategy: A Generalized Approach

While multiple proprietary routes exist for the synthesis of this compound, a common and logical approach involves the reductive amination of a suitable difluorinated carbonyl precursor. This method is robust and allows for the introduction of the amine functionality in a controlled manner. The final step involves salt formation to yield the stable hydrochloride product.

Caption: Generalized synthetic workflow for this compound.

The choice of reducing agent is critical; sodium cyanoborohydride (NaBH₃CN) is often preferred for its selectivity in reducing the intermediate imine in the presence of the starting aldehyde. The final salt formation is typically achieved by treating a solution of the free base in a solvent like isopropanol (IPA) or diethyl ether with a solution of hydrogen chloride.[2] Recrystallization from a suitable solvent system affords the purified, crystalline product.

Comprehensive Analytical Characterization

A multi-technique approach is essential for the unambiguous confirmation of structure and purity, a requirement for its use in regulated industries.[8] The following protocols represent a robust system for the complete characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy provides unparalleled insight into the molecular skeleton. For a fluorinated compound, ¹H, ¹³C, and ¹⁹F NMR are all indispensable.

Rationale for Experimental Choices:

-

¹H NMR: Confirms the presence and connectivity of protonated carbons (methyl and methylene groups).

-

¹⁹F NMR: Directly observes the fluorine atoms, providing a highly sensitive probe of the local chemical environment.[9][10] The absence of background signals in ¹⁹F NMR makes it an excellent tool for purity analysis in fluorinated compounds.[11]

-

¹³C NMR: Determines the carbon framework of the molecule.

Predicted NMR Spectral Data:

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity | Key Couplings |

| ¹H | -CH₃ (C3) | ~1.5 - 1.8 | Triplet (t) | ³JHF ≈ 18-22 Hz |

| ¹H | -CH₂- (C1) | ~3.2 - 3.5 | Triplet (t) | ³JHF ≈ 12-16 Hz |

| ¹H | -NH₃⁺ | ~8.0 - 9.0 | Broad Singlet (br s) | Exchanges with D₂O |

| ¹³C | -CH₃ (C3) | ~20 - 25 | Triplet (t) | ²JCF ≈ 25-30 Hz |

| ¹³C | -CH₂- (C1) | ~45 - 50 | Triplet (t) | ²JCF ≈ 20-25 Hz |

| ¹³C | -CF₂- (C2) | ~120 - 125 | Triplet (t) | ¹JCF ≈ 240-250 Hz |

| ¹⁹F | -CF₂- (C2) | ~ -90 to -110 | Quartet of Triplets (qt) | ³JFH ≈ 18-22 Hz, ³JFH ≈ 12-16 Hz |

Protocol: NMR Data Acquisition

-

Sample Preparation: Accurately weigh ~10-15 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). D₂O is excellent for observing H-F couplings but will exchange the amine protons. DMSO-d₆ will allow observation of the amine protons.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.

-

To confirm the -NH₃⁺ peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum; the amine proton signal should disappear.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled ¹⁹F spectrum. This provides a clean signal for chemical shift determination.

-

Acquire a proton-coupled ¹⁹F spectrum to observe the coupling to the adjacent methyl and methylene protons, which is crucial for structural confirmation.[12]

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum (e.g., using a DEPTQ pulse sequence) to identify all carbon types (CH₃, CH₂, CF₂). A longer acquisition time (e.g., 1024 scans or more) is typically required due to the lower natural abundance of ¹³C.

-

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate mass measurement.

Rationale for Experimental Choices:

-

Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionic compounds like amine hydrochlorides, minimizing fragmentation and preserving the molecular ion.

-

Positive Ion Mode: The amine is readily protonated, making it highly sensitive in positive ion mode. The expected ion is the free base [M+H]⁺.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or a water/acetonitrile mixture.

-

Instrumentation: Infuse the sample solution into an ESI-Time-of-Flight (ESI-TOF) or Esi-Orbitrap mass spectrometer.

-

Data Acquisition: Acquire the spectrum in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis:

-

Identify the peak corresponding to the protonated free base, [C₃H₇F₂N + H]⁺.

-

Expected Exact Mass: 96.0621.

-

Calculated Exact Mass for [C₃H₈F₂N]⁺: 96.0619.

-

Compare the measured mass to the calculated mass. A mass accuracy of <5 ppm provides high confidence in the elemental formula.

-

High-Performance Liquid Chromatography (HPLC): Purity Determination

A validated stability-indicating HPLC method is required to determine the purity of the compound and identify any potential impurities.[13]

Rationale for Method Design:

-

Reversed-Phase (RP) Chromatography: While the compound is polar, a modern polar-embedded or polar-endcapped C18 column can provide sufficient retention.

-

Mobile Phase: A buffered mobile phase is necessary to ensure consistent ionization state and peak shape for the amine. A low pH (e.g., pH 2.5-3.0) using a phosphate or formate buffer will ensure the amine is fully protonated. Acetonitrile is a common organic modifier.[14]

-

UV Detection: The compound lacks a strong chromophore, so detection at a low wavelength (e.g., 205-215 nm) is necessary.[15] Alternatively, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) can be used for universal detection.

Caption: Standard HPLC workflow for purity analysis and quality control.

Protocol: RP-HPLC Method for Purity Analysis

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 20 mM Potassium Phosphate, pH adjusted to 2.8 with phosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Elution: Isocratic, 95% A : 5% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

-

Standard and Sample Preparation:

-

Diluent: Mobile phase.

-

Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration = 0.1 mg/mL).

-

Sample Solution: Prepare the sample to be tested at the same target concentration as the standard.

-

-

Analysis and Calculation:

-

Inject the diluent (blank), followed by five replicate injections of the standard solution to establish system suitability (RSD of peak area < 2.0%).[14]

-

Inject the sample solution in duplicate.

-

Calculate the purity by the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

-

Hazard Profile: this compound is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4][16]

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the powder. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[7] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[6]

Conclusion

This compound is a valuable chemical intermediate whose utility is predicated on its confirmed identity and purity. The analytical workflows detailed in this guide, integrating NMR, MS, and HPLC, provide a robust, self-validating framework for its complete characterization. By understanding the causality behind each analytical choice, researchers and drug development professionals can ensure the quality and integrity of this critical building block, thereby accelerating their research and development endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Safety. (n.d.). Chemical Label for this compound. Retrieved from [Link]

-

Alachem Co., Ltd. (n.d.). 868241-48-9 | this compound. Retrieved from [Link]

-

Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Retrieved from [Link]

-

Novysedlák, J., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2966-2975. Retrieved from [Link]

-

Wang, P., et al. (2021). The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS). Forensic Science International, 327, 110978. Retrieved from [Link]

-

Jang, S., & Kim, H. (2020). Direct Chiral 19F NMR Analysis of Fluorine-Containing Analytes and Its Application to Simultaneous Chiral Analysis. Organic Letters, 22(18), 7273–7278. Retrieved from [Link]

-

Novak, P., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 13(10), 2966-2975. Retrieved from [Link]

-

Holmes, S. T., et al. (2023). Synthesis and Characterization of Xylazine Hydrochloride Polymorphs, Hydrates, and Cocrystals. Crystal Growth & Design, 23(7), 4885-4899. Retrieved from [Link]

-

Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Retrieved from [Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

-

Metrick, M. A., et al. (2018). Characterization of the Binding of Small Molecules to Intrinsically Disordered Proteins. Methods in Enzymology, 611, 441-460. Retrieved from [Link]

-

HORIBA. (n.d.). Small Molecule Drugs. Retrieved from [Link]

-

Goud, B., et al. (2017). Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. The Royal Society of Chemistry. Retrieved from [Link]

-

Al-Hamidi, A., et al. (2024). Development of an RP-HPLC Method for Quantifying Diclofenac Diethylamine, Methyl Salicylate, and Capsaicin in Pharmaceutical Formulation and Skin Samples. Molecules, 29(12), 2788. Retrieved from [Link]

-

Piponski, M., et al. (2014). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Journal of Applied Pharmacy, 6(3), 1-7. Retrieved from [Link]

-

Kumar, A., et al. (2021). STABILITY INDICATING HPLC METHOD DEVELOPMENT FOR ESTIMATION OF TADALAFIL AND FINASTERIDE. YMER, 20(10), 1-10. Retrieved from [Link]

Sources

- 1. hovione.com [hovione.com]

- 2. echemi.com [echemi.com]

- 3. CAS 868241-48-9: this compound [cymitquimica.com]

- 4. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 868241-48-9 | this compound - Alachem Co., Ltd. [alachem.co.jp]

- 6. This compound CAS#: 868241-48-9 [m.chemicalbook.com]

- 7. This compound Manufacturer & Supplier in China | CAS 453-21-0 | High Purity, Quality Assurance, Uses, Safety Data [nj-finechem.com]

- 8. Small Molecule Drug Characterization and Purity Analysis | アジレント [agilent.com]

- 9. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biophysics.org [biophysics.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. The application of 19F NMR spectroscopy for the analysis of fluorinated new psychoactive substances (NPS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. ymerdigital.com [ymerdigital.com]

- 14. Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. chemical-label.com [chemical-label.com]

An In-Depth Technical Guide to 2,2-Difluoropropylamine Hydrochloride: A Key Building Block for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Gem-Difluoro Moiety

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates has become a cornerstone for optimizing pharmacokinetic and pharmacodynamic properties. Among the various fluorinated motifs, the gem-difluoro group (-CF2-) stands out for its profound impact on a molecule's metabolic stability, lipophilicity, and binding affinity. 2,2-Difluoropropylamine hydrochloride (CAS Number: 868241-48-9) is a critical building block that provides a synthetically accessible source of the 2,2-difluoropropylamine moiety, a valuable bioisostere for various functional groups in drug design.[1][2]

This technical guide offers a comprehensive overview of this compound, from its fundamental properties and synthesis to its analytical characterization and strategic applications in drug development. The insights provided herein are intended to empower researchers and scientists to effectively leverage this versatile building block in their pursuit of novel therapeutics.

Physicochemical Properties

This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.[1]

| Property | Value | Source(s) |

| CAS Number | 868241-48-9 | [3] |

| Molecular Formula | C₃H₈ClF₂N | [3] |

| Molecular Weight | 131.55 g/mol | [3] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 235-239 °C | [4] |

| Solubility | Soluble in water | [1] |

| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [4] |

Synthesis of this compound: A Practical Approach

While several synthetic routes to 2,2-difluoropropylamine can be envisioned, a common and practical approach involves the reduction of 2,2-difluoropropionamide. This method is advantageous due to the commercial availability of the starting amide or its straightforward preparation from 2,2-difluoropropionic acid.

Experimental Protocol: Reduction of 2,2-Difluoropropionamide

This protocol describes a representative procedure for the synthesis of 2,2-difluoropropylamine from 2,2-difluoropropionamide using lithium aluminum hydride (LAH), followed by conversion to its hydrochloride salt.

Step 1: Reduction of 2,2-Difluoropropionamide to 2,2-Difluoropropylamine

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride (LAH) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition of Amide: A solution of 2,2-difluoropropionamide (1.0 equivalent) in anhydrous THF is added dropwise to the LAH suspension at 0 °C. The reaction mixture is then allowed to warm to room temperature and subsequently heated to reflux for 4-6 hours.

-

Work-up: After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide solution, and finally more water (Fieser work-up).[5] The resulting granular precipitate is filtered off, and the filter cake is washed with THF. The combined organic filtrates contain the free base, 2,2-difluoropropylamine.

Step 2: Formation of the Hydrochloride Salt

-

Salt Formation: The THF solution of 2,2-difluoropropylamine is cooled in an ice bath. A solution of hydrochloric acid in a suitable solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until the solution becomes acidic.

-

Isolation: The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield the final product as a white solid.

Caption: Synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two main signals. A triplet corresponding to the methyl (CH₃) protons, split by the two adjacent fluorine atoms. The methylene (CH₂) protons adjacent to the nitrogen will appear as a triplet, also due to coupling with the geminal fluorine atoms. The amine protons (NH₃⁺) will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit three distinct signals. The methyl carbon will appear as a triplet due to one-bond coupling with the two fluorine atoms. The quaternary carbon bearing the two fluorine atoms will also be a triplet. The methylene carbon will be a triplet due to two-bond C-F coupling.

| Data Type | Predicted Chemical Shift (δ) / m/z | Expected Multiplicity / Fragmentation |

| ¹H NMR | ~1.6 ppm (CH₃), ~3.4 ppm (CH₂), ~8.5 ppm (NH₃⁺) | Triplet (CH₃), Triplet (CH₂), Broad Singlet (NH₃⁺) |

| ¹³C NMR | ~23 ppm (CH₃), ~45 ppm (CH₂), ~120 ppm (CF₂) | Triplet (CH₃), Triplet (CH₂), Triplet (CF₂) |

| Mass Spec. (EI) | M⁺ not observed, [M-CH₃]⁺, [M-NH₂]⁺, [CH₂NH₂]⁺ (base peak) | Alpha-cleavage is the dominant fragmentation pathway for primary amines.[6][7] |

Mass Spectrometry (MS)

Electron impact (EI) mass spectrometry of the free base, 2,2-difluoropropylamine, is expected to show characteristic fragmentation patterns for primary amines.[6][7] The molecular ion peak may be weak or absent. The base peak is typically the result of α-cleavage, leading to the formation of the [CH₂NH₂]⁺ iminium ion at m/z 30.

Applications in Drug Discovery: A Bioisosteric Replacement Strategy

The 2,2-difluoropropylamine moiety is a valuable bioisostere for various functional groups, including the corresponding propanolamine. This bioisosteric replacement can lead to significant improvements in a drug candidate's metabolic stability, lipophilicity, and target engagement.[8][9] The gem-difluoro group can act as a hydrogen bond acceptor and can alter the pKa of the neighboring amine, influencing its binding interactions with the target protein.

Caption: Structure-Activity Relationship contributions of the moiety.

Case Study: Application in the Synthesis of a Bardoxolone Methyl Derivative

A notable application of a close derivative, 2,2-difluoropropionamide, is in the synthesis of N-((4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,2,3,4,4a,5,6,6a,6b,7,8,8a,9,10,12a,14,14a,14b-octadecahydropicen-4a-yl)-2,2-difluoropropanamide.[2][10] This complex molecule is a derivative of Bardoxolone Methyl, which has been investigated in clinical trials for chronic kidney disease.[2] The incorporation of the 2,2-difluoropropionamide moiety highlights the interest in this particular fluorinated building block for modifying the properties of complex bioactive molecules. While this example uses the amide, it underscores the relevance of the 2,2-difluoropropyl core structure in the development of potential therapeutics. The corresponding amine would be a key starting material for accessing analogues with an amine linkage.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, under an inert atmosphere.[4]

Conclusion

This compound is a valuable and versatile building block for drug discovery and development. Its gem-difluoro motif offers a powerful tool for medicinal chemists to fine-tune the properties of lead compounds, addressing challenges related to metabolic stability, lipophilicity, and target binding. This technical guide provides a foundational understanding of its synthesis, characterization, and strategic application, empowering researchers to unlock the potential of this important fluorinated intermediate in the design of next-generation therapeutics.

References

- 1. CAS 868241-48-9: this compound [cymitquimica.com]

- 2. KR20210018555A - 2,2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof - Google Patents [patents.google.com]

- 3. This compound | C3H8ClF2N | CID 2758355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. chem.rochester.edu [chem.rochester.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. GCMS Section 6.15 [people.whitman.edu]

- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. WO2013163344A1 - 2.2-difluoropropionamide derivatives of bardoxolone methyl, polymorphic forms and methods of use thereof - Google Patents [patents.google.com]

Navigating the Synthesis of 2,2-Difluoropropylamine Hydrochloride: A Technical Guide for Drug Development Professionals

Introduction: The Significance of the Gem-Difluoro Moiety in Modern Drug Design

The strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of modern medicinal chemistry. The gem-difluoro group (CF2), in particular, offers a unique combination of steric and electronic properties that can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 2,2-Difluoropropylamine hydrochloride is a valuable building block that introduces this key motif, enabling the synthesis of novel pharmacologically active compounds. This in-depth technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering a comparative analysis of starting materials, reaction pathways, and experimental considerations to aid researchers in the strategic selection of the most suitable methodology for their drug development programs.

Strategic Approaches to the Synthesis of this compound

The synthesis of this compound can be approached from several key starting materials, each with its own set of advantages and challenges. The primary disconnection strategies involve the reduction of a nitrogen-containing functional group or the rearrangement of a carboxylic acid derivative. This guide will focus on three principal pathways:

-

Reduction of 2,2-Difluoropropionitrile: A direct and atom-economical approach.

-

Reduction of 2,2-Difluoropropionamide: A classic transformation leveraging a readily accessible precursor.

-

From 2,2-Difluoropropionic Acid via Curtius Rearrangement: A versatile method that avoids direct handling of the free amine.

The logical workflow for these synthetic strategies is depicted below:

An In-Depth Technical Guide to 2,2-Difluoropropylamine Hydrochloride: A Key Building Block for Modern Drug Discovery

For Immediate Release

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the synthesis, properties, and application of 2,2-Difluoropropylamine hydrochloride (CAS: 868241-48-9). This fluorinated building block is of significant interest in pharmaceutical sciences due to the unique physicochemical and pharmacological properties imparted by the gem-difluoro motif.

Core Molecular Attributes

This compound is the salt form of 2,2-difluoropropan-1-amine, a low molecular weight primary amine featuring a gem-difluoro group adjacent to a methyl group. This structural feature is central to its utility in medicinal chemistry.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Source(s) |

| Chemical Formula | C₃H₇F₂N·HCl | [1] |

| Molecular Weight | 131.55 g/mol | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| CAS Number | 868241-48-9 | [1] |

| Melting Point | 235-239 °C | [2] |

| Solubility | Soluble in water | [1] |

| Predicted pKa (free amine) | 7.12 ± 0.30 | [1] |

Note: The provided pKa is a predicted value and should be considered an estimate. Experimental determination is recommended for precise calculations in formulation and physiological modeling.

The Strategic Importance of the Gem-Difluoro Group in Medicinal Chemistry

The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, and the gem-difluoro group (CF₂) offers distinct advantages. As a non-hydrolyzable isostere of a ketone or aldehyde carbonyl group, it can significantly modulate the properties of a parent molecule.

Key Mechanistic Advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~485 kJ/mol). The replacement of metabolically labile C-H bonds with C-F bonds at a strategic position, such as the one adjacent to an amine, can block oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved bioavailability of the drug candidate.

-

Modulation of Basicity: The strong electron-withdrawing nature of the two fluorine atoms significantly lowers the basicity (pKa) of the proximal amine group compared to its non-fluorinated analogues. This is a critical parameter for drug design, as it influences the compound's ionization state at physiological pH, affecting its solubility, membrane permeability, and potential for off-target interactions (e.g., hERG channel binding).

-

Enhanced Lipophilicity: Fluorination typically increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier. The gem-difluoro motif provides a localized increase in lipophilicity, which can be fine-tuned by the medicinal chemist to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile.

-

Conformational Control: The presence of the bulky and electronegative fluorine atoms can induce specific conformational preferences in the molecule. This can lead to a more favorable binding orientation with the target protein, resulting in increased potency and selectivity.[1]

Synthesis and Manufacturing Pathway

The most logical and industrially scalable synthesis of 2,2-difluoropropylamine originates from its corresponding nitrile precursor, 2,2-difluoropropionitrile. The overall synthetic workflow involves the reduction of the nitrile to the primary amine, followed by salt formation.

Figure 1. High-level synthesis workflow.

Experimental Protocol: Reduction of 2,2-Difluoropropionitrile

The following protocol describes a representative procedure for the synthesis of the free amine via borane reduction, a common method for converting nitriles to primary amines under relatively mild conditions.

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped chemical laboratory. All necessary safety precautions must be taken.

Materials:

-

Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF[5]

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

-

Sodium hydroxide (NaOH), aqueous solution (e.g., 3 M)

-

Diethyl ether or Dichloromethane (for extraction)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), charge a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and an addition funnel with 2,2-difluoropropionitrile (1.0 eq) dissolved in anhydrous THF. Cool the solution to 0 °C using an ice-water bath.

-

Borane Addition: Slowly add the borane-THF solution (approx. 1.1 eq of BH₃) to the stirred nitrile solution via the addition funnel, maintaining the internal temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to reflux (approx. 65 °C) for 2-4 hours, or until the reaction is deemed complete by an appropriate monitoring technique (e.g., GC-MS or TLC analysis of quenched aliquots).

-

Quenching: Cool the reaction mixture back to 0 °C. Cautiously and slowly add 3 M aqueous HCl to quench the excess borane and hydrolyze the intermediate borane-amine complex. Caution: Hydrogen gas evolution will occur.

-

Workup: Stir the mixture at room temperature for 1-2 hours. Remove the THF under reduced pressure. Basify the remaining aqueous solution to a pH > 12 by the slow addition of 3 M aqueous NaOH, ensuring the temperature is controlled with an ice bath.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times.

-

Isolation of Free Amine: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield 2,2-difluoropropan-1-amine as the free base. Note: Due to its potential volatility, care must be taken during solvent removal.

Protocol: Hydrochloride Salt Formation

-

Dissolve the crude 2,2-difluoropropan-1-amine free base in a minimal amount of a suitable solvent like diethyl ether or methanol.

-

Cool the solution to 0 °C.

-

Slowly add a solution of HCl in diethyl ether (or a similar solvent) dropwise with stirring until precipitation is complete and the solution is acidic.

-

Collect the resulting white solid by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield this compound.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful use in GMP (Good Manufacturing Practice) environments and reproducible research. A suite of analytical techniques should be employed.

Analytical Workflow

Figure 2. Quality control workflow.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to confirm the structure. Expected signals would include a triplet for the -CH₂- group due to coupling with the adjacent fluorine atoms, and a triplet for the -CH₃ group, also due to coupling with the fluorine atoms. The ammonium protons (-NH₃⁺) may appear as a broad singlet.[6][7][8]

-

¹³C NMR: The carbon NMR spectrum provides confirmation of the carbon backbone. The signal for the CF₂ carbon will be split into a triplet by the two fluorine atoms.[7][8][9]

High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, ELSD, or MS) is the primary method for determining the purity of the compound and quantifying any impurities.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the free base cation (C₃H₇F₂N).

Applications in Drug Development

This compound serves as a valuable building block for introducing the 2,2-difluoropropyl moiety into more complex bioactive molecules.[1][10] Its primary amine handle allows for a wide range of subsequent chemical transformations, including:

-

Amide bond formation

-

Reductive amination

-

N-alkylation and N-arylation

-

Formation of sulfonamides, ureas, and carbamates

While specific examples in publicly disclosed late-stage clinical candidates are proprietary, the utility of similar small fluorinated amines is well-documented in patent literature for therapeutic areas including oncology, neuroscience, and infectious diseases.[11] The 2,2-difluoropropylamine motif is particularly useful for synthesizing analogues of existing drugs to improve their metabolic stability and overall pharmacokinetic profile.

Safety, Handling, and Storage

Hazard Profile:

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[2]

Handling:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

For long-term stability, storage at 2-8 °C under an inert atmosphere is recommended.

References

- Echemi. (n.d.). Best Seller of this compound CAS NO (868241-48-9) In Bulk.

- Benchchem. (n.d.). 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile.

- CymitQuimica. (n.d.). CAS 868241-48-9: this compound.

- Wang, Z., et al. (2022). Experimental Determination of pKa for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19F-NMR. Environmental Science & Technology.

- Benchchem. (n.d.). Application Notes and Protocols: Chemoselective Reduction of Functional Groups with Disiamylborane.

- Ozawa, R., & Yamamoto, T. (2025).

- Kütt, A., et al. (2016). Determination of p K a values of fluorocompounds in water using 19 F NMR. Journal of Physical Organic Chemistry.

- ChemicalBook. (n.d.). This compound CAS#: 868241-48-9.

- PubChem. (n.d.). 2,2-Difluoropropanenitrile.

- Manchester Organics. (n.d.). 2,2-Difluoropropionitrile | 49781-49-9.

- Wang, Z., et al. (2025). Experimental Determination of p K a for 10 PFAS, Mono-, Di-, and Trifluoroacetic Acid by 19 F-NMR.

- Ammal, S. S. C., et al. (2014). Study of pKa values of alkylamines based on density functional theory. Taylor & Francis.

- Matta, C. F., et al. (2013). Correlations between the experimental pKa values of fluorine- and chlorine-substituted acetic acids.

- Besset, T., et al. (2018). Fluoroalkyl Amino Reagents (FARs)

- PubChemLite. (n.d.). 2,2-difluoropropan-1-amine (C3H7F2N).

- ChemicalBook. (n.d.). 2,2-DIFLUOROPROPIONITRILE | 49781-49-9.

- Autech. (2025). The Indispensable Role of 2,2-Difluoroethylamine in Modern Pharmaceutical Synthesis.

- Chemsrc. (n.d.). This compound | CAS#:421-00-1.

- BLD Pharm. (n.d.). 868241-48-9|2,2-Difluoropropan-1-amine hydrochloride.

- Brinson, R. G., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. Analytical Chemistry.

- AMERICAN ELEMENTS. (n.d.). 2,2-Difluoropropan-1-amine hydrochloride | CAS 868241-48-9.

- Pontiki, E., et al. (2024). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI.

- PubChem. (n.d.). 2,2-Difluoropropanamide.

- Sigma-Aldrich. (n.d.). This compound | 868241-48-9.

- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry.

- ChemicalBook. (n.d.). 2-Chloropropene(557-98-2) 13C NMR spectrum.

Sources

- 1. CAS 868241-48-9: this compound [cymitquimica.com]

- 2. This compound | 868241-48-9 [sigmaaldrich.com]

- 3. 2,2-Difluoropropanenitrile | C3H3F2N | CID 21731012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. benchchem.com [benchchem.com]

- 6. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose [mdpi.com]

- 8. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-Chloropropene(557-98-2) 13C NMR spectrum [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. nbinno.com [nbinno.com]

Spectroscopic Characterization of 2,2-Difluoropropylamine Hydrochloride: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Difluoropropylamine hydrochloride (C₃H₈ClF₂N), a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of published experimental spectra for this specific molecule, this guide synthesizes predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. We will delve into the theoretical Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering a robust framework for its identification and characterization. This guide is designed to be a practical resource, explaining the causality behind expected spectral features and providing detailed, protocol-driven insights for laboratory application.

Introduction

This compound is a primary amine hydrochloride salt featuring a geminal difluoro group on the propyl chain. The presence of the electronegative fluorine atoms significantly influences the electronic environment of the molecule, making its spectroscopic analysis a compelling case study. Understanding the NMR, IR, and MS profiles of this compound is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide will systematically explore the predicted spectroscopic data, providing a foundational understanding for researchers working with this and similar fluorinated compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative. The following sections detail the predicted spectra and the rationale behind the predictions.

Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra of this compound is outlined below. The choice of a polar deuterated solvent is critical due to the salt nature of the analyte.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD). D₂O is often preferred for amine salts as it can exchange with the acidic N-H protons, leading to their disappearance from the ¹H spectrum, which can aid in peak assignment.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).

-

Employ a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of at least 5 seconds to ensure quantitative integration if required.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each unique carbon.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-decoupled spectrum to simplify the fluorine signal.

-

Reference the spectrum to an external standard such as CFCl₃ (0 ppm).

-

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR spectroscopic analysis.

Predicted ¹H NMR Spectrum

The proton NMR spectrum of this compound is expected to show two main signals corresponding to the methyl (CH₃) and methylene (CH₂) groups. The amine protons (NH₃⁺) will likely be broad and may exchange with the solvent.

Table 1: Predicted ¹H NMR Data for this compound in D₂O

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~1.8 - 2.0 | Triplet (t) | 3H | CH₃ | The methyl group is adjacent to a CF₂ group, which will cause a triplet splitting pattern due to coupling with the two fluorine atoms. |

| ~3.4 - 3.6 | Triplet (t) | 2H | CH₂ | The methylene group is adjacent to the CF₂ group and will also appear as a triplet. The downfield shift is due to the deshielding effect of the adjacent ammonium group. |

| ~4.9 (in non-exchanging solvent) | Broad Singlet | 3H | NH₃⁺ | The protons on the nitrogen are acidic and will likely appear as a broad signal. In D₂O, this signal will disappear due to proton-deuterium exchange. |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to exhibit three distinct signals. The carbon atoms attached to or near the fluorine atoms will show characteristic splitting patterns in a proton-coupled spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (¹³C-¹⁹F Coupling) | Assignment | Rationale |

| ~20 - 25 | Triplet (t) | CH₃ | The methyl carbon is coupled to the two adjacent fluorine atoms, resulting in a triplet. |

| ~45 - 50 | Triplet (t) | CH₂ | The methylene carbon is also coupled to the two adjacent fluorine atoms, appearing as a triplet. |

| ~115 - 125 | Triplet (t) | CF₂ | The carbon directly bonded to the two fluorine atoms will be significantly deshielded and will appear as a triplet due to one-bond C-F coupling. |

Predicted ¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is expected to show a single signal for the two equivalent fluorine atoms.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity (¹⁹F-¹H Coupling) | Assignment | Rationale |

| -90 to -110 | Quartet of Triplets (qt) | CF₂ | The fluorine atoms are coupled to the adjacent methyl (3H) and methylene (2H) protons, resulting in a complex splitting pattern. In a proton-decoupled spectrum, this would be a singlet. |

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. For this compound, the spectrum will be dominated by absorptions from the ammonium group, C-H, C-N, and C-F bonds.

Experimental Protocol: IR Spectroscopy

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction to remove atmospheric CO₂ and H₂O signals.

Experimental Workflow for IR Analysis

Caption: Workflow for IR spectroscopic analysis.

Predicted IR Absorption Bands

The IR spectrum of a primary amine hydrochloride is characterized by broad absorptions due to the ammonium group.[1]

Table 4: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3200 - 2800 | Strong, Broad | N-H stretching (NH₃⁺) | The stretching vibrations of the N-H bonds in the ammonium group give rise to a very broad and intense absorption band.[1] |

| 2950 - 2850 | Medium | C-H stretching | Aliphatic C-H stretching vibrations from the methyl and methylene groups. |

| ~1600 | Medium | N-H bending (asymmetric) | The asymmetric bending vibration of the NH₃⁺ group.[2] |

| ~1500 | Medium | N-H bending (symmetric) | The symmetric bending vibration of the NH₃⁺ group. |

| 1250 - 1020 | Strong | C-N stretching | Stretching vibration of the carbon-nitrogen bond.[2] |

| 1150 - 1000 | Strong, Broad | C-F stretching | The C-F stretching vibrations typically appear as strong and broad bands in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which is crucial for determining the molecular weight and elucidating the structure.

Experimental Protocol: Mass Spectrometry

Methodology:

-

Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI) for the hydrochloride salt or Electron Ionization (EI) for the free amine.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Experimental Workflow for Mass Spectrometry Analysis

Caption: Workflow for Mass Spectrometry analysis.

Predicted Mass Spectrum

The mass spectrum of the free amine (2,2-Difluoropropylamine) is predicted here, as the hydrochloride salt would typically be analyzed in its protonated form by ESI-MS, showing a molecular ion corresponding to the free amine. The molecular weight of 2,2-Difluoropropylamine is 95.09 g/mol .

Table 5: Predicted Key Fragments in the Mass Spectrum of 2,2-Difluoropropylamine

| m/z | Proposed Fragment | Rationale |

| 95 | [C₃H₇F₂N]⁺ | Molecular ion (M⁺). |

| 76 | [C₃H₆F₂]⁺ | Loss of NH₂ radical. |

| 65 | [CH₂F₂]⁺ | Cleavage of the C-C bond between the CH₂ and CF₂ groups. |

| 30 | [CH₂NH₂]⁺ | Alpha-cleavage, a characteristic fragmentation of primary amines, leading to the loss of a C₂H₃F₂ radical. This is often the base peak.[3][4] |

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from established spectroscopic principles and comparison with analogous structures, offer a valuable resource for the identification and analysis of this compound. The provided experimental protocols and workflows serve as a practical starting point for researchers. It is important to note that experimental verification of this data is essential for definitive structural confirmation. This guide underscores the power of predictive spectroscopy in the absence of published experimental data and provides a solid foundation for future experimental work on this and related fluorinated molecules.

References

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propylamine. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of propan-2-amine. Retrieved from [Link]

-

JoVE. (2023). Mass Spectrometry of Amines. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of propylamine. Retrieved from [Link]

-

NIST. (n.d.). Propylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.5: Amine Fragmentation. Retrieved from [Link]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Difluoropropane. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). Propylamine hydrochloride. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information: Defluoroalkylation of gem-Difluoroalkenes with Alcohols via C–F/C–H Coupling. Retrieved from [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,1-DIFLUOROPROPANE. Retrieved from [Link]

-

NIST. (n.d.). Isopropyl amine hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). 1-Propanamine, N-propyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). Propylamine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

YouTube. (2023). Mass Spectrometry Part 8 - Fragmentation in Amines. Retrieved from [Link]

-

PubChem. (n.d.). Propylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine NMR. Spectra of conformationally constrained Gem‐difluorocyclohexanes. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Information. Retrieved from [Link]

-

UCLA Chemistry. (n.d.). IR: amines. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13 C NMR chemical shifts. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S173. 19 F NMR spectrum of unknown gem-difluoride 1r, related to.... Retrieved from [Link]

-

PROSPRE. (n.d.). 1H NMR Predictor. Retrieved from [Link]

-

ChemAxon. (n.d.). NMR Predictor. Retrieved from [Link]

-

University of Calgary. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

MDPI. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

-

Stenutz. (n.d.). 1,1-difluoropropane. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict all NMR spectra. Retrieved from [Link]

-

PubChem. (n.d.). 1,1-Difluoropropene. Retrieved from [Link]

-

Chemsrc. (n.d.). 1,1-Difluoropropane. Retrieved from [Link]

-

PubChem. (n.d.). 3,3-Difluoropentane. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). H NMR Binding Studies of33 with Various Anions S6 5. - B, and -. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-3,3-difluoropentane. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Difluoropentane. Retrieved from [Link]

Sources

- 1. spectroscopyonline.com [spectroscopyonline.com]

- 2. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. mass spectrum of propylamine fragmentation pattern of m/z m/e ions for analysis and identification of propylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. Video: Mass Spectrometry of Amines [jove.com]

Guide to the Safe Handling and Management of 2,2-Difluoropropylamine Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction and Compound Profile

2,2-Difluoropropylamine hydrochloride (CAS No: 868241-48-9) is a fluorinated organic compound of significant interest in medicinal chemistry and drug development.[1][2] As a hydrochloride salt, it typically presents as a stable, water-soluble solid, which enhances its utility as a building block in complex syntheses.[2][3] The presence of the gem-difluoro group on the propyl chain imparts unique electronic properties that can influence the polarity, hydrogen bonding capabilities, and metabolic stability of parent molecules, making it a valuable moiety in pharmaceutical design.[1][2]

However, the same reactivity that makes this compound valuable necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the critical safety data, handling procedures, and emergency responses required for the safe and effective use of this compound in a laboratory setting. Adherence to these guidelines is paramount to ensuring personnel safety and maintaining experimental integrity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 868241-48-9 | [4] |

| Molecular Formula | C₃H₇F₂N·HCl (or C₃H₈ClF₂N) | [2][3][4] |

| Molecular Weight | 131.55 g/mol | [3][4][5] |

| Appearance | White to off-white crystalline powder/solid | [3][5][6] |

| Melting Point | 235-239 °C | [6] |

| Solubility | Soluble in water | [2][3] |

Hazard Identification and GHS Classification

According to the Globally Harmonized System (GHS), this compound is classified as a hazardous substance that requires careful management. The primary hazards are associated with irritation and acute toxicity.[4][7] Understanding these classifications is the first step in establishing a self-validating system of safety protocols.

GHS Hazard Statements:

The following diagram illustrates the relationship between the compound and its primary health hazards.

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential, beginning with engineering controls and supplemented by appropriate Personal Protective Equipment (PPE).

The primary engineering control for handling this compound, especially when dealing with the solid powder form, is to work within a properly operating chemical fume hood.[8][9] This prevents the inhalation of dust particles and maintains a safe atmospheric environment. The fume hood should have an average face velocity of at least 100 feet per minute to ensure effective containment.[9] An eyewash station and a safety shower must be readily accessible in the immediate work area.[10]

The selection of PPE is critical to prevent skin, eye, and respiratory contact. The choice of materials must be based on chemical compatibility and the specific laboratory operation being performed.

Table 2: Recommended Personal Protective Equipment

| Body Part | PPE Recommendation | Rationale and Causality |

| Hands | Chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, mitigating the risk of skin irritation (H315). The selection of suitable gloves depends on the material and manufacturer-specific quality marks.[11] |

| Eyes/Face | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against dust particles and accidental splashes, preventing serious eye irritation (H319).[12] |

| Body | Laboratory coat. | Provides a barrier against accidental spills and contamination of personal clothing.[11] |

| Respiratory | NIOSH-approved respirator (if dust is generated and fume hood is not available). | Required when dusts or aerosols are generated to prevent respiratory tract irritation (H335).[11] |

Strict hygiene practices form a crucial barrier to accidental exposure.

-

Always wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[11][12]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[11][13]

-

Contaminated work clothing should be laundered separately from other clothes before reuse.[11] Remove any contaminated clothing immediately.[9]

Safe Handling and Storage Protocols

The stability and integrity of this compound are directly linked to proper handling and storage.

-

Preparation: Before handling, ensure all necessary engineering controls are active and all required PPE is correctly worn.[12]

-

Dispensing: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation risk.[8] Use tools (spatulas, etc.) that will not generate static electricity.

-

Procedure: Avoid all personal contact with the substance.[11] Keep the container tightly sealed when not in use to prevent moisture absorption.[3]

-

Post-Handling: After use, securely seal the container. Decontaminate all surfaces and equipment. Wash hands thoroughly.

-

Temperature: Store in a cool, dry, well-ventilated area, specifically under refrigeration at 2-8°C.[3][6][14]

-

Atmosphere: For long-term stability, store under an inert gas like Argon or Nitrogen.[6]

-

Container: Keep the compound in its original, tightly sealed container to prevent degradation from moisture and air.[3][11]

-

Security: Store in a locked cabinet or area accessible only to authorized personnel.[11][15]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and acid chlorides, as these can lead to decomposition or hazardous reactions.[3][8]

Emergency Procedures: First Aid and Spill Response

Rapid and correct response to an emergency is critical to minimizing harm.

Table 3: First-Aid Response by Exposure Route

| Exposure Route | First-Aid Protocol | Source(s) |